Oxazolo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo[4,5-b]quinoxaline is a heterocyclic compound that features a fused ring system combining an oxazole ring and a quinoxaline ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of oxazolo[4,5-b]quinoxaline typically involves multi-step reactions starting from quinoxaline derivatives. One common synthetic route includes the following steps :
Iodination: Iodination at the C5 position of 6-amino-2-chloroquinoxaline.
Substitution: Substitution of the chloro group with an appropriate nucleophile.
Amidation: Amidation to introduce the oxazole ring.
Cyclization: Copper-catalyzed cyclization to form the final this compound structure.
Industrial production methods may involve similar steps but optimized for higher yields and scalability .
Analyse Chemischer Reaktionen
Oxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various disubstituted this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Oxazolo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of oxazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets. For instance, it acts as an ATP-competitive inhibitor of glycogen-synthase kinase 3 (GSK3), a key enzyme involved in various cellular processes . By inhibiting GSK3, this compound can modulate signaling pathways that are crucial for cell survival and function .
Vergleich Mit ähnlichen Verbindungen
Oxazolo[4,5-b]quinoxaline can be compared with other similar compounds such as oxazolo[5,4-f]quinoxaline and oxazolo[4,5-h]quinoline . While these compounds share structural similarities, this compound is unique in its specific inhibitory activity on GSK3 and its potential therapeutic applications . Other similar compounds may exhibit different biological activities and applications .
Eigenschaften
CAS-Nummer |
269-86-3 |
---|---|
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
[1,3]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-9(12-7)13-5-10-8/h1-5H |
InChI-Schlüssel |
ZSWULIBFTCVIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)OC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.